2-amino N-(2-mercaptoethyl) propionamide

Description

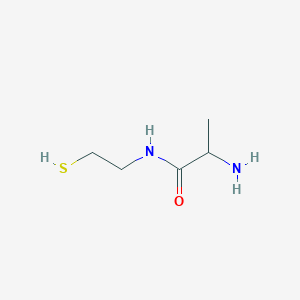

2-Amino N-(2-mercaptoethyl) propionamide is a thiol-functionalized propionamide derivative characterized by a propionamide backbone (CH3CH2CONH2) modified with a 2-aminoethyl group (-NH2CH2CH2-) and a terminal mercapto (-SH) group.

Properties

Molecular Formula |

C5H12N2OS |

|---|---|

Molecular Weight |

148.23 g/mol |

IUPAC Name |

2-amino-N-(2-sulfanylethyl)propanamide |

InChI |

InChI=1S/C5H12N2OS/c1-4(6)5(8)7-2-3-9/h4,9H,2-3,6H2,1H3,(H,7,8) |

InChI Key |

JOBJECUSXZGIJI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)NCCS)N |

Origin of Product |

United States |

Scientific Research Applications

Cosmetic Applications

One of the notable applications of 2-amino N-(2-mercaptoethyl) propionamide is in cosmetic formulations, particularly as a reducing agent in hair treatments. According to a patent (US5085860A), this compound is used in compositions designed for the permanent deformation of hair. The compound acts as a reducing agent that helps break disulfide bonds in keratin, allowing for reshaping of hair during the perming process. The typical concentration of this compound in such formulations ranges from 5% to 25% by weight relative to the total composition .

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential therapeutic properties. Its structure suggests that it may interact with biological systems in ways that could be beneficial for drug development. For instance, compounds with thiol groups like this one are often explored for their antioxidant properties and ability to modulate biological pathways.

Case Studies in Drug Development

Several studies have highlighted the potential of thiol-containing compounds in treating diseases related to oxidative stress. For example, research has shown that compounds with similar structures can act as protective agents against cellular damage caused by reactive oxygen species (ROS). The unique properties of this compound may allow it to serve as a lead compound for further modifications aimed at enhancing its efficacy and specificity .

Biochemical Research

The compound's thiol group also makes it a valuable tool in biochemical research. Thiols are known to participate in redox reactions and can be used to study protein interactions and modifications. For example, researchers have utilized thiol-containing compounds to investigate the role of cysteine residues in protein folding and stability.

Experimental Applications

In laboratory settings, this compound can be employed to:

- Investigate Protein Structure : By modifying specific cysteine residues within proteins, researchers can gain insights into protein folding and function.

- Study Enzyme Activity : Its ability to form disulfide bonds can be leveraged to explore enzyme mechanisms that involve thiol groups.

Synthesis and Preparation

The synthesis of this compound typically involves the reaction of an amino acid halide with an aminothiol. This method allows for the production of high-purity compounds suitable for research applications. The synthesis pathway includes several steps where thioesters are rearranged into amino mercaptoalkylamides .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s unique combination of amino, mercapto, and amide groups distinguishes it from related propionamides. Below is a comparative analysis with key analogs:

Table 1: Cytotoxicity of Propionamide Derivatives

| Compound | Hepatocarcinoma IC50 | Leukemia IC50 | Breast Carcinoma IC50 | |

|---|---|---|---|---|

| N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide | High activity | Moderate | Low activity |

Table 2: Neurotransmitter Uptake Inhibition (IC50, μM)

| Compound | 5-HT Uptake | DA Uptake | NA Uptake | |

|---|---|---|---|---|

| N-(3,4-Difluoro-phenyl)-propionamide | 4.1 | 11 | 4.2 | |

| N-(3,4-Dichloro-phenyl)-propionamide | 1.8 | 5.6 | 0.56 |

Physicochemical Properties

- Solubility and Permeability: Compounds with mercaptoethyl groups (e.g., 4-[N-(2-mercaptoethyl)]aminopyridine derivatives) may exhibit poor membrane permeability due to negative charge at physiological pH, limiting bioavailability .

- Environmental Stability : Propionamide derivatives like acetamide and propionamide are detected in interstellar environments, suggesting stability under extreme conditions .

Q & A

Q. What in vitro and in vivo models are optimal for toxicity evaluation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.